molecular formula C16H32BrNO2 B14594942 N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide CAS No. 61063-33-0

N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide

Cat. No.: B14594942
CAS No.: 61063-33-0
M. Wt: 350.33 g/mol
InChI Key: VXIGLVADOOFWBG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide typically involves the reaction of decylamine with dimethyl sulfate, followed by quaternization with bromine . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or distillation to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium group

    Substitution: Commonly undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Substitution: Alkyl halides or other nucleophiles in the presence of a base

Major Products

    Oxidation: N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium N-oxide

    Substitution: Various substituted quaternary ammonium compounds

Scientific Research Applications

N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide has a wide range of applications in scientific research:

Properties

CAS No.

61063-33-0

Molecular Formula

C16H32BrNO2

Molecular Weight

350.33 g/mol

IUPAC Name

decyl-dimethyl-(2-oxooxolan-3-yl)azanium;bromide

InChI

InChI=1S/C16H32NO2.BrH/c1-4-5-6-7-8-9-10-11-13-17(2,3)15-12-14-19-16(15)18;/h15H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

VXIGLVADOOFWBG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C1CCOC1=O.[Br-]

Origin of Product

United States

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